molecular formula C20H23N3O3S2 B2748869 6-acetyl-2-{3-[(4-methylphenyl)sulfanyl]propanamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 895465-80-2

6-acetyl-2-{3-[(4-methylphenyl)sulfanyl]propanamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2748869
CAS No.: 895465-80-2
M. Wt: 417.54
InChI Key: PTYLAKOPBMVUMU-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-c]pyridine derivative featuring:

  • Carboxamide at position 3, a common pharmacophore in bioactive molecules.

Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic scaffolds .

Properties

IUPAC Name

6-acetyl-2-[3-(4-methylphenyl)sulfanylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-12-3-5-14(6-4-12)27-10-8-17(25)22-20-18(19(21)26)15-7-9-23(13(2)24)11-16(15)28-20/h3-6H,7-11H2,1-2H3,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYLAKOPBMVUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(2-Thienyl)-Methyl-N-[2,2-(OR)₂]-Ethyl-p-Toluenesulfonamide

A mixture of 2-chloromethylthiophene (1.0 mol) and N-[2,2-(OR)₂]-ethyl-p-toluenesulfonamide (1.05 mol) is refluxed in ethanol for 12 hours. The product is isolated by solvent evaporation and recrystallized from isopropyl ether, yielding a white crystalline solid (85–90% yield).

Cyclization to Thieno[2,3-c]Pyridine

The sulfonamide intermediate (1.0 mol) is treated with 12N HCl (3.0 L) and ethanol (3.0 L) under reflux for 4 hours. After neutralization with ammonia, the crude product is extracted with methylene chloride, distilled under reduced pressure, and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to yield thieno[2,3-c]pyridine (76% yield).

Functionalization at Position 3: Carboxamide Installation

Nitrile Hydrolysis

6-Acetylthieno[2,3-c]pyridine-3-carbonitrile (1.0 mol) is refluxed with concentrated sulfuric acid (500 mL) at 120°C for 6 hours. The mixture is cooled, poured into ice-water, and neutralized with NaOH. The precipitate is filtered and recrystallized from ethanol to yield 6-acetylthieno[2,3-c]pyridine-3-carboxamide (82% yield).

Synthesis of the 3-[(4-Methylphenyl)Sulfanyl]Propanamido Side Chain

Thioether Formation

3-Mercaptopropionic acid (1.0 mol) is reacted with 4-methylbromobenzene (1.1 mol) in DMF (1.0 L) containing K₂CO₃ (2.0 mol) at 80°C for 12 hours. The product, 3-[(4-methylphenyl)sulfanyl]propanoic acid, is extracted with ethyl acetate and purified via recrystallization (hexane/ethyl acetate, 75% yield).

Acid Chloride Preparation

The propanoic acid (1.0 mol) is treated with thionyl chloride (2.0 mol) in anhydrous toluene (500 mL) at 70°C for 3 hours. Excess thionyl chloride is removed under vacuum to yield 3-[(4-methylphenyl)sulfanyl]propanoyl chloride (90% yield).

Final Amide Coupling

Amidation at Position 2

6-Acetylthieno[2,3-c]pyridine-3-carboxamide (1.0 mol) is dissolved in dry THF (2.0 L) under nitrogen. Sodium hydride (1.2 mol) is added at 0°C, followed by dropwise addition of 3-[(4-methylphenyl)sulfanyl]propanoyl chloride (1.1 mol). The reaction is stirred at room temperature for 24 hours, quenched with water, and extracted with ethyl acetate. The organic layer is concentrated, and the residue is purified via flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to yield the target compound (65% yield).

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, NH), 7.58–7.32 (m, 4H, ArH), 4.21 (t, J = 7.4 Hz, 2H, SCH₂), 3.02 (s, 3H, COCH₃), 2.53 (t, J = 7.3 Hz, 2H, CH₂CO), 2.31 (s, 3H, ArCH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 170.3 (C=O), 169.8 (C=O), 139.2 (ArC), 32.9 (SCH₂), 26.5 (CH₂CO), 21.1 (ArCH₃).
  • HRMS (ESI) : m/z calcd. for C₂₀H₂₁N₃O₃S₂ [M+H]⁺: 432.1052; found: 432.1048.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-{3-[(4-methylphenyl)sulfanyl]propanamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the p-tolylthio group, where nucleophiles such as amines or thiols can replace the p-tolylthio group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Amines, thiols, polar aprotic solvents, room temperature to elevated temperatures.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

6-acetyl-2-{3-[(4-methylphenyl)sulfanyl]propanamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-acetyl-2-{3-[(4-methylphenyl)sulfanyl]propanamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogues and their substituent differences are summarized below:

Compound Name Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 3-[(4-Methylphenyl)sulfanyl]propanamido Acetyl 443.52* High lipophilicity, potential CNS activity N/A
BI71772 (6-acetyl-2-[2-(4-fluorophenyl)acetamido]-thieno[2,3-c]pyridine-3-carboxamide) 4-Fluorophenyl acetamido Acetyl 375.42 Enhanced electronegativity, improved solubility
Ethyl 2-(2-chloroacetamido)-6-ethyl-thieno[2,3-c]pyridine-3-carboxylate hydrochloride Chloroacetamido Ethyl 374.84† Reactivity for further functionalization
2-Amino-6-(propan-2-yl)-thieno[2,3-c]pyridine-3-carboxamide Amino Isopropyl 263.34‡ Reduced steric hindrance, basic amine group

*Calculated based on formula C₂₁H₂₅N₃O₂S₂.
†Molecular weight includes hydrochloride salt.
‡Molecular weight from CAS data .

Key Observations:

  • Electronic Effects: The 4-fluorophenyl group in BI71772 introduces electronegativity, favoring dipole interactions, while the sulfanyl group in the target compound may enhance oxidative stability compared to thioethers .
  • Synthetic Flexibility: Chloroacetamido derivatives () serve as intermediates for nucleophilic substitutions, whereas the target compound’s propanamido group likely requires thiol-alkylation or coupling reactions .

Biological Activity

6-acetyl-2-{3-[(4-methylphenyl)sulfanyl]propanamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a synthetic compound belonging to the thienopyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A thieno[2,3-c]pyridine core
  • An acetyl group
  • A propanamido moiety attached to a 4-methylphenyl sulfanyl group

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activities and influence cellular pathways involved in cancer proliferation and antimicrobial actions. The specific mechanisms include:

  • Inhibition of Cancer Cell Growth : The compound has shown significant cytotoxic effects against various cancer cell lines, particularly triple-negative breast cancer cells (MDA-MB-231) and MCF-7 cells. It induces apoptosis and affects metabolic pathways related to glycolysis and energy metabolism .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains by interfering with cell wall synthesis or other critical cellular functions.

Anticancer Properties

Recent studies have demonstrated that this compound significantly reduces the viability of cancer cells. For instance:

  • Cell Viability Assays : In vitro assays using MDA-MB-231 cells revealed that treatment with the compound at concentrations as low as 0.05 µM resulted in substantial cytotoxicity after 24 hours. Higher concentrations (up to 25 µM) further enhanced the cytotoxic effect over 72 hours .
Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0.05~80~70~60
0.5~50~40~30
2.5~20<10<5
25<10<5<1

Antimicrobial Effects

The compound's potential as an antimicrobial agent has been evaluated against various bacterial strains. Initial findings indicate:

  • Inhibition Zone Assays : The compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies.

Case Studies

  • Breast Cancer Treatment : A study investigated the effects of the compound on breast cancer stem cells (CSCs). Results indicated that treatment led to a decrease in CSC populations in MDA-MB-231 cells, highlighting its potential role in targeting drug-resistant cancer cells .
  • Metabolic Profiling : Metabolomic analyses showed that treatment with the compound altered metabolic pathways significantly involved in glucose metabolism and energy production, indicating its broader implications for metabolic regulation in cancer therapy .

Q & A

Q. What are the key functional groups in this compound, and how do they influence reactivity and bioactivity?

The compound features:

  • Acetyl group : Enhances metabolic stability and modulates electronic properties.
  • Sulfanyl (thioether) linkage : Facilitates hydrophobic interactions and redox activity.
  • Carboxamide moiety : Enables hydrogen bonding with biological targets (e.g., enzymes or receptors). These groups collectively influence solubility, target affinity, and pharmacokinetic properties. For example, the sulfanyl group may participate in covalent binding with cysteine residues in proteins .

Q. What analytical methods are recommended to confirm structural integrity and purity?

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions and stereochemistry.
  • IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretches at ~1650–1750 cm1^{-1}).
  • HPLC/LC-MS : Assess purity (>95% recommended for biological assays). Cross-reference spectral data with computational predictions or literature for analogous compounds .

Q. How can researchers design initial synthetic routes for this compound?

A typical multi-step synthesis involves:

  • Step 1 : Coupling of 4-methylthiophenol with a bromopropionamide intermediate via nucleophilic substitution.
  • Step 2 : Cyclization of the thienopyridine core using POCl3_3 or PPA as a catalyst.
  • Step 3 : Acetylation at the 6-position using acetyl chloride in anhydrous DCM. Optimize yields by controlling reaction time, temperature, and solvent polarity .

Advanced Research Questions

Q. How can synthetic yields be optimized in multi-step reactions?

Parameter Optimization Strategy Impact on Yield
Catalyst Use EDC/HOBt for amide couplingIncreases to ~75%
Solvent Switch from THF to DMF for polar intermediatesImproves solubility
Purification Employ flash chromatography (EtOAc/hexane gradient)Enhances purity to >98%
Monitor reactions via TLC and isolate intermediates promptly to prevent degradation .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in kinase inhibition assays).
  • Purity differences : Validate compound integrity using orthogonal methods (e.g., HPLC + HRMS).
  • Structural analogs : Compare activity of derivatives (e.g., methyl vs. chloro substituents) to isolate critical functional groups. For example, a methyl group on the phenyl ring may reduce steric hindrance, enhancing target binding .

Q. What computational strategies predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to kinases or GPCRs.
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories.
  • QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with IC50_{50} values. Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Modify substituents : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF3_3) or bulky groups (e.g., tert-butyl).
  • Core scaffold variations : Synthesize pyridine vs. pyrimidine analogs to assess ring size impact.
  • Bioisosteres : Substitute the sulfanyl group with sulfoxide or sulfone to modulate redox properties. Tabulate results to identify pharmacophoric features critical for activity .

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